2-(1,1,2,2,2-pentafluoroethyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1,2,2,2-pentafluoroethyl)-4H-pyran-4-one: is a fluorinated organic compound characterized by the presence of a pyran ring substituted with a pentafluoroethyl group. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2,2-pentafluoroethyl)-4H-pyran-4-one typically involves the reaction of a suitable pyran precursor with a pentafluoroethylating agent. One common method is the nucleophilic substitution reaction where a pyran derivative reacts with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also minimize human error and improve safety during the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,1,2,2,2-pentafluoroethyl)-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions are common, where the pentafluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Pentafluoroethyl iodide, potassium carbonate (K2CO3), dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted pyran derivatives
Scientific Research Applications
2-(1,1,2,2,2-pentafluoroethyl)-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs that require high stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, including polymers and coatings that require enhanced thermal and oxidative stability.
Mechanism of Action
The mechanism by which 2-(1,1,2,2,2-pentafluoroethyl)-4H-pyran-4-one exerts its effects is largely dependent on its chemical structure. The presence of the pentafluoroethyl group imparts significant electron-withdrawing properties, which can influence the reactivity of the pyran ring. This can affect the compound’s interaction with various molecular targets, including enzymes and receptors. The exact pathways involved may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride
- 2-methoxy-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)furan-3(2H)-one
- Trifluorotris(pentafluoroethyl)phosphate
Uniqueness
Compared to similar compounds, 2-(1,1,2,2,2-pentafluoroethyl)-4H-pyran-4-one stands out due to its unique combination of a pyran ring and a pentafluoroethyl group. This combination provides a balance of stability and reactivity that is not commonly found in other fluorinated compounds. Its high thermal stability and resistance to oxidation make it particularly valuable in applications where these properties are critical.
Properties
CAS No. |
1353572-35-6 |
---|---|
Molecular Formula |
C7H3F5O2 |
Molecular Weight |
214.09 g/mol |
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)pyran-4-one |
InChI |
InChI=1S/C7H3F5O2/c8-6(9,7(10,11)12)5-3-4(13)1-2-14-5/h1-3H |
InChI Key |
HQEAWHIBJPVQRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=CC1=O)C(C(F)(F)F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.